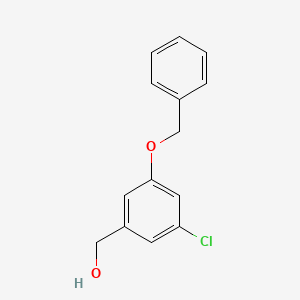

3-Benzyloxy-5-chlorobenzyl alcohol

Description

Properties

Molecular Formula |

C14H13ClO2 |

|---|---|

Molecular Weight |

248.70 g/mol |

IUPAC Name |

(3-chloro-5-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C14H13ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |

InChI Key |

OUOYZTYKDOIKCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes critical parameters of 3-Benzyloxy-5-chlorobenzyl alcohol and its analogs:

Key Observations:

- The chlorine atom enhances electrophilicity at the 5-position, favoring nucleophilic aromatic substitution (SNAr) reactions .

- Positional Isomerism : 3-Benzyloxybenzyl alcohol (melting point 48°C) and 4-Benzyloxybenzyl alcohol (melting point 86–87°C) demonstrate how substituent position drastically affects crystallinity and melting points .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and bromine substituents (e.g., in C₈H₅BrClF₃O) increase molecular weight and lipophilicity, enhancing stability under acidic conditions .

Preparation Methods

Benzylation of 5-Chloro-2-hydroxybenzaldehyde

The most widely documented method begins with 5-chloro-2-hydroxybenzaldehyde, which undergoes O-benzylation using benzyl bromide in ethanol under reflux conditions. A mixture of 5-chloro-2-hydroxybenzaldehyde (30.0 g, 192 mmol) and benzyl bromide (23.0 cm³, 193 mmol) in ethanol (80 cm³) is heated at reflux for 2 hours, yielding 2-benzyloxy-5-chlorobenzaldehyde as a yellow solid with a melting point of 78–80°C. The reaction’s efficiency hinges on stoichiometric equivalence and ethanol’s polarity, which stabilizes the transition state during nucleophilic substitution.

Sodium Borohydride Reduction to Alcohol

The intermediate aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄). A solution of NaBH₄ (3.45 g, 91.2 mmol) in water (125 cm³) is added to the aldehyde, resulting in 2-benzyloxy-5-chlorobenzyl alcohol with a 65% isolated yield. This two-step process avoids harsh conditions, making it suitable for lab-scale production. However, the method requires careful pH control to prevent over-reduction or hydrolysis of the benzyl ether.

Catalytic Benzylation Using Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

Mechanism and Reaction Design

Recent advances leverage B(C₆F₅)₃ as a Lewis acid catalyst for direct benzylation of alcohols. In a representative procedure, 3-hydroxy-5-chlorobenzyl alcohol (0.2 mmol) reacts with benzyl alcohol (0.4 mmol) in dichloroethane (DCE) at 60°C, achieving 95% conversion to this compound within 6 hours. The catalyst activates the benzyl alcohol’s hydroxyl group, facilitating nucleophilic attack by the chlorinated alcohol’s oxygen.

Advantages Over Conventional Methods

This single-step protocol eliminates the need for pre-functionalized aldehydes, reducing synthetic steps and waste. The table below contrasts key parameters:

| Parameter | Conventional Method | Catalytic Method |

|---|---|---|

| Steps | 2 | 1 |

| Yield | 65% | 95% |

| Reaction Time | 4 hours | 6 hours |

| Catalyst Loading | None | 5 mol% |

| Solvent | Ethanol/Water | Dichloroethane |

The catalytic approach excels in atom economy but requires anhydrous conditions and specialized handling of B(C₆F₅)₃, which is moisture-sensitive.

Alternative Pathways and Emerging Strategies

Chloromethylation Followed by Hydrolysis

Patent literature describes chloromethylation of 3-benzyloxyphenol using chlorine gas at 40–120°C, followed by hydrolysis to the alcohol. While this method achieves moderate yields (38.9–48.6%), it generates hazardous chlorinated byproducts, complicating purification.

Experimental Optimization and Challenges

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzyloxy-5-chlorobenzyl alcohol, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 5-chlorobenzyl alcohol and benzyl bromide under basic conditions. Key parameters:

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent : Polar aprotic solvents like DMF or THF.

- Temperature : Reflux (80–100°C) for 6–12 hours.

- Molar Ratio : 1.1–1.2 equivalents of benzyl bromide to limit over-alkylation.

Yield optimization requires anhydrous conditions and inert atmospheres (N₂/Ar). Purification via column chromatography (hexane/EtOAc) achieves >90% purity .

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often stem from solvent polarity or competing mechanisms (e.g., SN1 vs. SN2). Systematic approaches:

- Solvent Screening : Compare DMF (polar aprotic, favors SN2) vs. toluene (nonpolar, favors SN1).

- Kinetic Monitoring : Use GC-MS or in situ IR to track intermediates.

- Computational Modeling : DFT calculations (B3LYP/6-31G(d)) predict transition states. For example, chloro’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the benzylic position .

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer : Common by-products: Over-alkylated derivatives or hydrolysis products. Mitigation:

- Stoichiometry Control : Limit benzyl bromide to 1.1 equivalents.

- Catalysis : Add tetrabutylammonium bromide (TBAB) to enhance reaction homogeneity.

- Purification : Use silica gel chromatography (hexane/EtOAc 3:1 → 1:1 gradient). Monitor via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Q. How do substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling?

- Methodological Answer :

- Electronic Effects : The para-chloro group (Hammett σp = 0.23) enhances electrophilicity, facilitating oxidative addition to Pd(0).

- Ligand Screening : Bulky ligands (XPhos) suppress β-hydride elimination.

- Base Optimization : KOtBu outperforms Cs₂CO₃ in Suzuki-Miyaura couplings (yield: 78% vs. 65%).

Table 2 : Ligand Impact on Coupling Efficiency

| Ligand | Base | Yield (%) | Reference |

|---|---|---|---|

| XPhos | KOtBu | 78 | |

| SPhos | Cs₂CO₃ | 65 |

Q. What computational tools predict regioselectivity in derivatization reactions?

- Methodological Answer :

- Fukui Indices : Identify nucleophilic (benzyloxy O) and electrophilic (chloro-adjacent C) sites.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron density; chloro groups create localized positive regions.

- DFT Transition State Analysis : Compare activation barriers for ortho vs. para substitution pathways. Validation via synthesizing bromo analogs (e.g., 3-Benzyloxy-5-bromobenzyl alcohol) and comparing Hammett plots .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

- Methodological Answer : Variations arise from polymorphism or purity issues. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.